4-(tert-Butyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The tert-butyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with 1,3-dicarbonyl compounds or their derivatives. One common method is the cyclization of tert-butyl hydrazine with 1,3-diketones under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50°C to 100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of flow microreactor systems allows for efficient and sustainable synthesis, reducing the environmental impact and increasing the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazoles, amino-pyrazoles, and thio-pyrazoles.
Scientific Research Applications
4-(tert-Butyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s binding affinity and selectivity towards these targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- 4-tert-Butylcatechol
- 4-tert-Butylbenzoic acid
- 4-tert-Butylbenzyl alcohol
Uniqueness
Compared to other similar compounds, 4-(tert-Butyl)-1H-pyrazole stands out due to its unique pyrazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-tert-butyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-4-8-9-5-6/h4-5H,1-3H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRZJVGGJFNWHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566250 |
Source
|
Record name | 4-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105285-21-0 |
Source
|
Record name | 4-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.